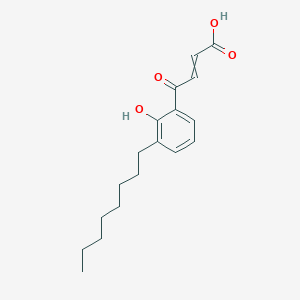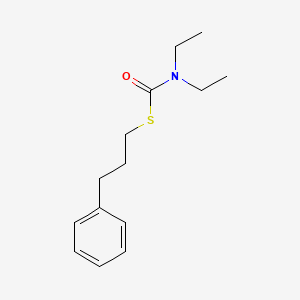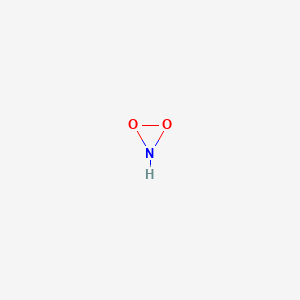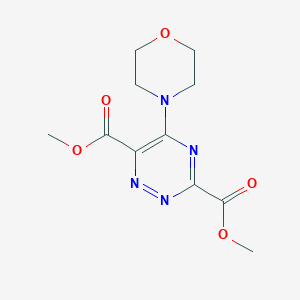
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring attached to a triazine core, with two ester groups at positions 3 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the reaction of appropriate triazine precursors with morpholine under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
化学反応の分析
Types of Reactions
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the triazine core .
科学的研究の応用
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), affecting cellular signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholine ring and exhibit similar biological activities.
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives: These compounds have a similar structural motif and are studied for their antibacterial properties.
Morpholin-4-yl-1,3,5-triazines: These compounds are structurally related and have applications in various fields.
Uniqueness
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate is unique due to its specific triazine core and ester functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
71856-80-9 |
|---|---|
分子式 |
C11H14N4O5 |
分子量 |
282.25 g/mol |
IUPAC名 |
dimethyl 5-morpholin-4-yl-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C11H14N4O5/c1-18-10(16)7-9(15-3-5-20-6-4-15)12-8(14-13-7)11(17)19-2/h3-6H2,1-2H3 |
InChIキー |
ZDAQXQRWUQRBMG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(N=N1)C(=O)OC)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
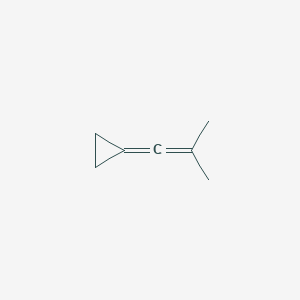

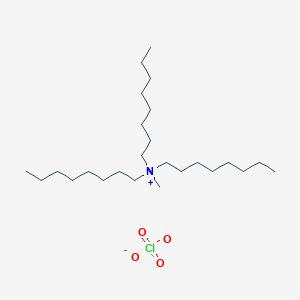
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
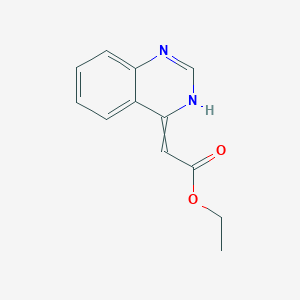
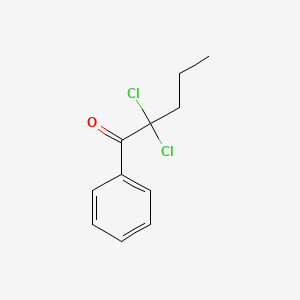
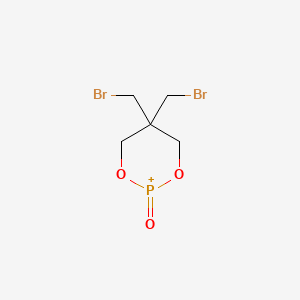
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

